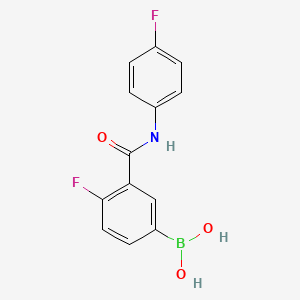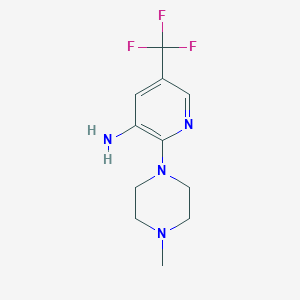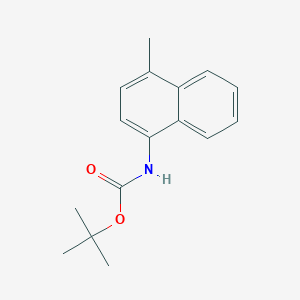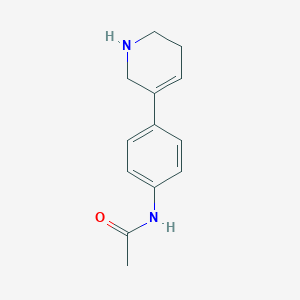
N-(4-(1,2,5,6-Tetrahydropyridin-3-yl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(1,2,5,6-Tetrahydropyridin-3-yl)phenyl)acetamide is a compound that features a tetrahydropyridine ring system. Tetrahydropyridines are heterocyclic compounds that have garnered significant interest due to their presence in both natural products and synthetic pharmaceutical agents . This compound is notable for its potential pharmacological properties, particularly in the fields of anti-inflammatory and anticancer research .
Métodos De Preparación
The synthesis of N-(4-(1,2,5,6-Tetrahydropyridin-3-yl)phenyl)acetamide typically involves the reaction of 1-chloro-2,4-dinitrobenzene with substituted pyridines under reflux conditions in acetone . This method is part of a broader category of reactions used to synthesize substituted tetrahydropyridine derivatives . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
N-(4-(1,2,5,6-Tetrahydropyridin-3-yl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound, potentially altering its pharmacological properties.
Aplicaciones Científicas De Investigación
N-(4-(1,2,5,6-Tetrahydropyridin-3-yl)phenyl)acetamide has several scientific research applications:
Chemistry: It serves as a precursor in the synthesis of more complex tetrahydropyridine derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(4-(1,2,5,6-Tetrahydropyridin-3-yl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of certain enzymes and receptors, leading to changes in cellular processes such as inflammation and cell proliferation . The exact molecular targets and pathways are still under investigation, but initial studies suggest significant potential in modulating biological activities .
Comparación Con Compuestos Similares
N-(4-(1,2,5,6-Tetrahydropyridin-3-yl)phenyl)acetamide can be compared with other tetrahydropyridine derivatives, such as:
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
N-(4-(1,2,3,6-Tetrahydropyridin-4-yl)phenyl)acetamide: Another derivative with similar structural features but different pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C13H16N2O |
|---|---|
Peso molecular |
216.28 g/mol |
Nombre IUPAC |
N-[4-(1,2,3,6-tetrahydropyridin-5-yl)phenyl]acetamide |
InChI |
InChI=1S/C13H16N2O/c1-10(16)15-13-6-4-11(5-7-13)12-3-2-8-14-9-12/h3-7,14H,2,8-9H2,1H3,(H,15,16) |
Clave InChI |
SXSIIIFQVPFQIG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)C2=CCCNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


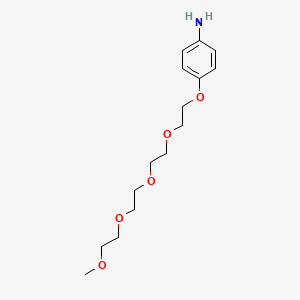
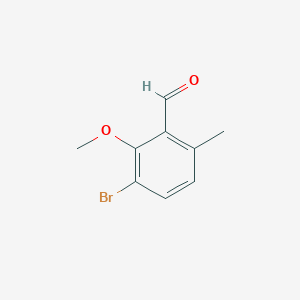
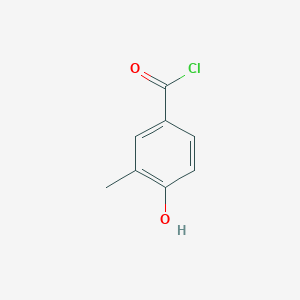
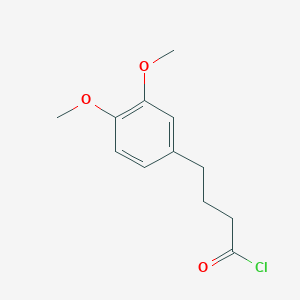
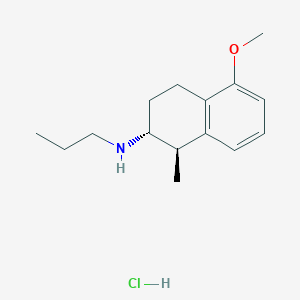
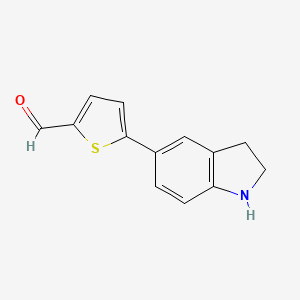
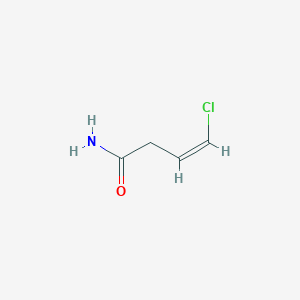
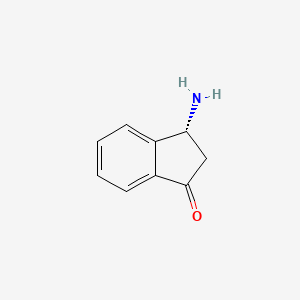
![9-bromo-7-chloro-6-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12849722.png)

